Product packaging for Manganese glycerophosphate(Cat. No.:CAS No. 1320-46-3)

Manganese glycerophosphate

Cat. No.: B072449
CAS No.: 1320-46-3
M. Wt: 225.00 g/mol
InChI Key: VWDOEIKUBQNKFS-UHFFFAOYSA-N
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Description

Manganese glycerophosphate is an organometallic compound of significant interest in biochemical and nutritional research, combining the essential trace element manganese with a glycerophosphate moiety. This specific complex is designed to enhance the bioavailability and stability of manganese, a critical cofactor for numerous enzymes. Its primary research applications include the study of mitochondrial function, as manganese is a vital component of the antioxidant enzyme superoxide dismutase (Mn-SOD), which protects cells from oxidative damage. Researchers utilize this compound to investigate bone and cartilage development, given manganese's role in the biosynthesis of proteoglycans within the extracellular matrix. Furthermore, it serves as a valuable tool in nutritional science for developing and testing fortified foods and dietary supplements, allowing for the exploration of manganese metabolism, absorption pathways, and its essential functions in gluconeogenesis, lipid metabolism, and neurological health. The glycerophosphate component may facilitate improved transport across cellular membranes, making this compound a superior subject for mechanistic studies compared to inorganic manganese salts. This product is strictly for research use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7MnO6P B072449 Manganese glycerophosphate CAS No. 1320-46-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

manganese(2+);3-phosphonooxypropane-1,2-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDOEIKUBQNKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)[O-])[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7MnO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019911
Record name Manganese glycerophosphate
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Molecular Weight

225.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-36-0, 1320-46-3
Record name Manganese glycerophosphate
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Record name Manganese glycerophosphate
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Record name Manganese glycerophosphate
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Ii. Synthesis Methodologies and Advanced Preparations of Manganese Glycerophosphate

Established Chemical Synthesis Routes

Traditional synthesis methods for manganese glycerophosphate are based on fundamental chemical reactions, including neutralization, precipitation, and ion exchange. These routes are well-documented and form the basis for many standard production protocols.

A primary method for synthesizing this compound involves the direct reaction of a manganese salt with glycerophosphoric acid, followed by neutralization. In this approach, a manganese source, such as manganese(II) sulfate (B86663), is combined with glycerophosphoric acid. The pH of the mixture is then carefully adjusted with a base, like ammonium (B1175870) hydroxide, to induce the formation of the this compound salt. This process is often followed by steps such as refluxing to ensure the reaction goes to completion, solvent evaporation, and recrystallization to obtain a product with high purity and a defined crystalline structure. One specific protocol involves reacting manganese(II) sulfate monohydrate with glycerophosphoric acid in a 30% ethanol/water solution, adjusting the pH to 7.4 with ammonium hydroxide, and refluxing at 80°C for 45 minutes to achieve yields between 85-88%.

Controlled precipitation is a widely used technique where the product is formed as a solid from a solution by carefully managing reaction conditions like pH, temperature, and reactant concentration. This control is crucial as precipitation is favored when the ion product of the reactants exceeds the solubility product (Ksp ≈ 1.2 × 10⁻¹⁰ at 25°C). The process often involves the dropwise addition of a manganese salt solution to a glycerophosphate solution under specific pH and temperature conditions to influence the particle size and morphology of the resulting precipitate. For instance, adding manganese(II) chloride solution to disodium (B8443419) glycerophosphate solution at a controlled pH of 6.5 and a temperature of 60°C results in the formation of an amorphous hydrate (B1144303) of this compound. Another approach involves oxidative precipitation, where a manganese salt is combined with other reagents and heated to form nanoparticles. mdpi.com Furthermore, bioprecipitation has been explored, using enzymes like acid phosphatase to hydrolyze substrates such as β-glycerophosphate into inorganic phosphate (B84403), which then precipitates with metal ions present in the solution. europa.eu

Metathesis, or double displacement, reactions provide another effective route for generating this compound. This method involves the exchange of ions between two soluble salts in a solution, leading to the formation of an insoluble product, the this compound, which precipitates out. A common example is the reaction between manganese(II) chloride and disodium glycerophosphate. When aqueous solutions of these two compounds are mixed, the manganese and sodium ions exchange partners, resulting in the formation of solid this compound and soluble sodium chloride. This reaction can be optimized for yield (78-82%) and product characteristics by controlling parameters such as reactant concentration, temperature, and pH.

Table 1: Comparison of Established Synthesis Protocols for this compound

Parameter Protocol A: Metathesis Reaction Protocol B: Neutralization Reaction
Reactants Manganese(II) chloride tetrahydrate, Disodium glycerophosphate Manganese(II) sulfate monohydrate, Glycerophosphoric acid
Procedure Highlights Dropwise addition at 60°C, pH maintained at 6.5 Reflux at 80°C for 45 min, pH adjusted to 7.4 with NH₄OH
Yield 78-82% 85-88%
Manganese Content 18.2 ± 0.3% 19.1 ± 0.5%
Crystal Structure Amorphous hydrate Monoclinic P2₁/c
Solubility (in H₂O at 25°C) 12.4 g/L Not specified
Thermal Stability Not specified Decomposition onset at 214°C

Data sourced from research findings.

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of conventional methods and to gain finer control over the material's properties, advanced synthetic strategies have been developed. These include solvothermal synthesis and the use of continuous flow systems.

Solvothermal synthesis is an advanced method that utilizes solvents under high temperature and pressure to produce materials with specific characteristics. researchgate.net This technique can yield high-purity this compound suitable for various applications. When applied to this compound synthesis, the use of organic co-solvents, such as ethylene (B1197577) glycol, can significantly reduce particle agglomeration and lead to smaller, more uniform particles with a higher surface area compared to purely aqueous systems. The reduction in the solvent's dielectric constant enhances ionic mobility, which promotes more ordered crystal growth. This method allows for the synthesis of nanoparticles with improved impurity profiles, showing significantly lower levels of sulfate and organic residues compared to direct precipitation methods.

Table 2: Effect of Solvent System on Solvothermal Synthesis of this compound

Parameter Aqueous System Ethylene Glycol System (30% v/v)
Reaction Temperature (°C) 60 120
Reaction Time (h) 2 8
Particle Size (nm) 450 ± 120 85 ± 15
Surface Area (m²/g) 12.4 38.7

Data sourced from research findings.

Continuous flow reactors and microfluidic systems represent a paradigm shift in chemical synthesis, moving from batch processing to continuous production. nih.govresearchgate.net These technologies offer significant advantages, including enhanced mass and heat transfer, precise control over reaction conditions, improved safety, and seamless scale-up. nih.govnih.gov In microfluidic systems, the small channel dimensions ensure rapid and uniform mixing primarily through molecular interdiffusion, which is ideal for nanoprecipitation processes. nih.govrsc.org This leads to highly reproducible and homogeneous product characteristics, such as smaller nanoparticles with a narrow size distribution. nih.gov For this compound, microfluidic reactors with channel widths of 500 μm have demonstrated the ability to achieve 94% conversion in just 12 seconds of residence time due to superior mass transfer. This technology has been successfully used to create manganese lipid nanoparticles, where a core of manganese phosphate microprecipitate is formed in a highly controlled manner. mdpi.com Similarly, continuous-flow packed-bed reactors have been employed for the enzymatic synthesis of related phosphorylated compounds like glycerol-1-phosphate on a gram scale. nih.gov

Yield Optimization and Purity Enhancement Methodologies

The efficient synthesis of this compound is a key focus, with methodologies being continuously refined to maximize output and ensure high purity. Optimization strategies target the control of reaction parameters and the implementation of effective purification techniques.

Yield Optimization: The yield of this compound is highly dependent on the chosen synthesis route. Two primary methods are direct precipitation and enzymatic synthesis.

Direct Precipitation: This common method involves the metathesis reaction between a soluble manganese salt, such as manganese(II) chloride, and a glycerophosphate salt, like disodium glycerophosphate. The yield for this type of reaction is typically in the range of 78-82%. Key parameters that are manipulated to optimize this yield include temperature, pH, stirring speed, and the molar ratio of reactants. For instance, maintaining a reaction temperature of 60°C and a pH of 6.5 under an inert atmosphere are crucial for driving the reaction towards the product.

Enzymatic Synthesis: A more advanced approach utilizes enzymes to achieve higher yields. For example, using a phosphatase enzyme in a reaction between glycerol (B35011) and ATP, followed by the introduction of Mn²⁺ ions, can achieve yields as high as 92% under optimized conditions. These conditions often involve precise control of temperature (e.g., 37°C) and pH (e.g., 8.2 using a Tris-HCl buffer).

Purity Enhancement: Ensuring the purity of the final product is critical. Common impurities can include unreacted starting materials, by-product salts (e.g., sodium chloride), and residual organic materials. Several methodologies are employed to minimize these contaminants.

Controlled Precipitation and Washing: After the initial precipitation, a systematic washing protocol is essential. Washing the precipitate with specific solvents, such as ethanol, has been shown to be more effective at removing organic residues compared to water-only rinses.

Recrystallization: This is a standard method for purifying solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the formation of purer crystals while impurities remain in the mother liquor.

Use of Activated Carbon: In processes for related glycerophosphates, decolorizing the solution with activated carbon is a key step to remove colored impurities and other organic contaminants before the final precipitation or crystallization. environmentclearance.nic.ingoogle.com

Centrifugation and Drying: After precipitation and washing, the product is typically isolated by centrifugation and then carefully dried under controlled conditions (e.g., vacuum) to remove residual solvents without causing thermal decomposition. environmentclearance.nic.in

The table below summarizes key parameters for different synthesis and purification methods.

Table 1: Synthesis and Purification Parameters for this compound
Methodology Key Parameters Typical Yield Primary Purity Concern
Direct Precipitation Temperature: 60°C, pH: 6.5, Equimolar Reactants 78-82% Chloride (Cl⁻), Sulfate (SO₄²⁻)
Enzymatic Synthesis Temperature: 37°C, pH: 8.2, Mn²⁺/ATP ratio: 1:1.2 ~92% Organic Residues
Purification Ethanol washing, Activated carbon treatment, Recrystallization N/A Removal of ionic and organic impurities

Quality control is verified using advanced analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the manganese-to-phosphorus molar ratio and X-ray Diffraction (XRD) to assess crystallinity and phase purity.

Synthesis of Analogs and Structurally Related Manganese-Phosphate Compounds

Beyond the synthesis of simple this compound, significant research is dedicated to creating analogs and related manganese-phosphate compounds with controlled structures and derivative forms. These efforts are particularly prominent in the field of materials science.

The morphology of metal-organic compounds at the micro- and nanoscale is critical for their electrochemical and catalytic properties. In the case of manganese organic phosphates (Mn-MOPs), researchers have developed methods to control the product's morphology by carefully adjusting the synthesis conditions. justdial.comjustdial.comtradeindia.com A common approach is the solvothermal reaction of a manganese source (e.g., manganese(II) acetylacetonate) with an organic phosphonic acid (e.g., phenyl phosphonic acid) in a solvent like N,N-dimethylformamide (DMF). justdial.com

By varying the molar ratio of the manganese ions (Mn²⁺) to the organic ligand, distinct two-dimensional (2D) morphologies can be produced. justdial.comjustdial.comtradeindia.com

A molar ratio of 1:3 (Mn²⁺:phenyl phosphonic acid) results in a unique palm leaf morphology. justdial.com

Changing the ratio to 3:5 yields nanostrips . google.comjustdial.com

A 1:1 molar ratio produces nanosheets . google.com

This morphological control is crucial for applications such as supercapacitors, where the surface area and structure of the electrode material directly influence its performance. justdial.comjustdial.comtradeindia.com

Table 2: Morphological Control of Mn-MOPs via Reactant Ratio

Molar Ratio (Mn²⁺:Phenyl Phosphonic Acid) Resulting Morphology Reference
1:3 Palm Leaf justdial.com
3:5 Nanostrip google.comjustdial.com
1:1 Nanosheet google.com

The manganese organic phosphates synthesized with tailored morphologies can be used as precursors to produce a range of derivative materials through controlled calcination (thermal decomposition in a controlled atmosphere). justdial.comjustdial.comtradeindia.com This process removes the organic components of the compound, leaving behind a manganese phosphate-based material with a structure that often retains the morphology of the precursor. justdial.com

The calcination temperature is a critical variable that determines the composition and properties of the final derivative. For example, Mn-MOP nanostrips have been calcined in air at various temperatures to study the effect on their electrochemical properties. google.com

150-350 °C: Gradual decomposition of the organic ligand begins. google.com

550 °C: This temperature has been found to yield a derivative with superior specific capacitance, indicating an optimal balance between organic component removal and structural integrity for certain applications. justdial.comjustdial.comtradeindia.com

> 580 °C: The organic group is observed to decompose completely. google.com

This strategy allows for the production of a series of related materials from a single, morphologically-defined precursor, enabling the fine-tuning of properties for specific technological uses. google.comjustdial.com

Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral product in a single step. The phosphate group can attach to either the C1 (or C3) position or the C2 position of the glycerol backbone. The resulting glycerophosphate exists as stereoisomers, and their selective synthesis is a significant challenge in organic chemistry.

The stereochemistry is critically important in biological systems. For example, the biosynthesis of phospholipids (B1166683) in most organisms starts with sn-glycerol-3-phosphate, where "sn" refers to stereospecific numbering. atlantis-press.com This system designates the carbon on top as sn-1 when the glycerol backbone is drawn in a Fischer projection with the secondary hydroxyl group (at C2) pointing to the left. atlantis-press.com

Achieving stereoselectivity in a laboratory synthesis requires careful strategy:

Use of Chiral Starting Materials: One approach is to start with a chiral precursor of glycerol where the stereocenters are already defined.

Chiral Catalysts and Auxiliaries: Asymmetric synthesis can be achieved using chiral catalysts or by temporarily attaching a chiral auxiliary to the prochiral glycerol molecule to direct the reaction to a specific stereochemical outcome.

Enzymatic Reactions: Enzymes are inherently stereospecific and can be used to synthesize a specific glycerophosphate isomer with very high selectivity.

Protecting Groups: The synthesis of complex glycerophosphate derivatives, such as glycosylated teichoic acids, demonstrates the importance of protecting groups. epa.gov For instance, a dimethoxytrityl (DMTr) group can be used to temporarily protect a hydroxyl group, allowing for the specific modification of other parts of the molecule before its removal. The chirality of the glycerol building block itself can significantly influence the stereoselectivity of subsequent reactions, such as the attachment of a sugar molecule. epa.gov

The choice of reactants and the presence of different protecting groups on the glycerol acceptor molecule can dramatically alter the stereochemical outcome of a reaction, highlighting the complex considerations required for the controlled, stereoselective synthesis of glycerophosphate isomers and their derivatives. epa.gov

Iii. Advanced Structural Elucidation and Characterization Techniques for Manganese Glycerophosphate

Spectroscopic Approaches for Molecular and Electronic Structure Determination

Spectroscopy is a cornerstone in the analysis of manganese glycerophosphate, offering non-destructive ways to investigate its electronic and molecular framework.

Key nuclei for NMR analysis of the glycerophosphate moiety include ¹H, ¹³C, and ³¹P.

¹H and ¹³C NMR: These spectra are used to verify the integrity of the glycerol (B35011) backbone. The chemical shifts and coupling patterns of the protons and carbons in the C₃ chain confirm the connectivity and stereochemistry of the glycerophosphate molecule. nih.gov

³¹P NMR: This is particularly crucial for examining the phosphate (B84403) group. The ³¹P NMR spectrum typically shows a single resonance, and its chemical shift is indicative of the chemical environment of the phosphorus atom. Splitting of the resonance can indicate the presence of phosphate groups. nih.gov For instance, phosphomonoesters typically resonate in the δP ~2–10 ppm range, while phosphodiesters are found between 0 and -5 ppm. nih.gov

The interaction with the Mn(II) ion leads to paramagnetic relaxation enhancement, causing significant line broadening and shifts in the spectra of nearby nuclei. The extent of this broadening can be used to infer the proximity of specific ligand atoms to the manganese center.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound and determining how the glycerophosphate ligand coordinates to the manganese ion. The glycerophosphate anion (C₃H₇O₆P²⁻) acts as a polydentate ligand, binding to the manganese ion through the oxygen atoms of the phosphate group and potentially the hydroxyl groups of the glycerol moiety.

Coordination to the manganese center causes distinct shifts in the vibrational frequencies of the ligand's functional groups compared to the free, uncoordinated glycerophosphate. A weak, broad absorption band in the 3370-3440 cm⁻¹ range is typically assigned to the stretching vibrations of coordinated water molecules. researchgate.net The analysis focuses on key regions of the spectrum to understand the coordination environment. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for this compound

Functional Group Typical Wavenumber (cm⁻¹) Interpretation
O-H (Hydroxyl & Water) 3600 - 3200 Broad bands indicate hydrogen bonding and coordination of hydroxyl groups or water molecules to the Mn(II) center.
C-H (Aliphatic) 3000 - 2850 Stretching vibrations confirming the presence of the glycerol backbone.
P=O (Phosphate) 1150 - 1080 The frequency and shape of this band are sensitive to coordination. A shift to lower wavenumbers upon complexation indicates the involvement of the phosphate oxygen in binding to manganese.
P-O-C (Phosphate Ester) 1050 - 950 Stretching vibrations of the phosphate ester linkage.
C-O (Alcohol) 1100 - 1000 Stretching vibrations of the primary and secondary alcohol groups. Shifts can indicate coordination to the Mn(II) ion.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying compounds with unpaired electrons. It is particularly well-suited for characterizing the Mn(II) center in this compound. The Mn(II) ion has a high-spin d⁵ electron configuration (S=5/2), making it EPR active. nih.gov

The EPR spectrum of Mn(II) in this compound is expected to show a characteristic six-line hyperfine splitting pattern. This pattern arises from the interaction of the unpaired electrons with the manganese nucleus (I=5/2). The spectrum provides several key pieces of information:

Oxidation State Confirmation: The presence of the characteristic six-line signal is a definitive indicator of the +2 oxidation state of manganese. nih.govyoutube.com Different oxidation states, such as Mn(III) or Mn(IV), would produce distinctly different EPR signals or be EPR silent under typical conditions. youtube.comyoutube.com

Coordination Environment: The fine structure of the spectrum and the value of the zero-field splitting parameters (D and E) are sensitive to the symmetry and geometry of the coordination sphere around the Mn(II) ion. nih.gov This allows for the investigation of the local structure, such as whether the manganese ion is in an octahedral or tetrahedral environment provided by the glycerophosphate and water ligands. nih.gov

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. azom.com In the context of this compound, XRF is employed to confirm the presence of both manganese (Mn) and phosphorus (P) and to quantify their relative amounts. The sample is irradiated with high-energy X-rays, causing the atoms to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification, while the intensity is proportional to the element's concentration. azom.com

For heterogeneous or solid-phase samples, micro-XRF can be used for elemental mapping. nih.gov This technique scans the sample with a focused X-ray beam, generating a map that visualizes the spatial distribution of manganese and phosphorus. nih.govresearchgate.net This can be useful for assessing the homogeneity of the compound's synthesis.

Furthermore, by coupling XRF with X-ray Absorption Near Edge Structure (XANES) spectroscopy, it is possible to probe the oxidation state of the manganese. The energy of the K-absorption edge of manganese (around 6539 eV) is sensitive to its oxidation state, providing a method to confirm that manganese is predominantly in the +2 state. nih.gov

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly effective for studying the low-frequency vibrations of the crystal lattice and the Mn-O coordination bonds. nih.govrruff.info While water is a strong absorber in the infrared, it produces a weak Raman signal, making Raman spectroscopy advantageous for studying aqueous solutions or hydrated crystals.

In analyzing this compound, Raman spectroscopy can provide insights into:

Lattice Modes: For crystalline forms of the compound, low-frequency Raman bands (typically below 400 cm⁻¹) correspond to lattice vibrations, providing information about the crystal structure and packing.

Mn-O Vibrations: The stretching and bending modes of the Mn-O bonds formed between the manganese ion and the oxygen atoms of the phosphate and hydroxyl groups give rise to characteristic Raman bands, typically in the 400-650 cm⁻¹ region. researchgate.netnih.govresearchgate.net

Ligand Backbone Vibrations: The vibrations of the C-C, C-O, and P-O bonds within the glycerophosphate ligand are also Raman active and can be used to confirm the ligand's structural integrity.

Table 2: Representative Raman Shifts for this compound Analysis

Vibrational Mode Expected Raman Shift (cm⁻¹) Assignment
Mn-O Stretching 650 - 400 Vibrations of the Mn-O bonds within the [MnO₆] coordination octahedra. researchgate.netnih.gov
O-P-O Bending 600 - 500 Deformation modes of the phosphate group.
P-O Stretching 1100 - 900 Symmetric and asymmetric stretching of the phosphate group, sensitive to coordination.

Diffraction and Thermal Analysis for Crystalline and Amorphous Forms

This compound can exist in both crystalline and amorphous forms, and its thermal stability is a key characteristic. X-ray diffraction and thermal analysis are the primary methods used to investigate these properties.

X-ray Diffraction (XRD): XRD is the definitive technique for distinguishing between crystalline and amorphous materials.

Amorphous Form: An amorphous sample will produce a broad, diffuse halo in its XRD pattern, indicating a lack of long-range atomic order. Some synthesis methods for this compound result in an amorphous hydrate (B1144303).

Crystalline Form: A crystalline sample will produce a unique pattern of sharp diffraction peaks. The positions and intensities of these peaks are a fingerprint of a specific crystal structure. Analysis of the XRD pattern can determine the crystal system, space group, and lattice parameters of the unit cell. bibliotekanauki.plras.ru

Thermal Analysis (TGA and DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound and characterize its decomposition process. du.ac.in

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A typical TGA curve for a hydrated form of this compound would show distinct mass loss steps. The first step, at lower temperatures (typically < 200°C), corresponds to the loss of water molecules (dehydration). Subsequent mass loss at higher temperatures represents the thermal decomposition of the glycerophosphate ligand. bibliotekanauki.pl

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. Endothermic peaks (heat absorption) are observed during dehydration and melting, while exothermic peaks (heat release) can occur during crystallization, solid-state phase transitions, or oxidative decomposition. du.ac.in

Combining these techniques in a Simultaneous Thermal Analysis (STA) experiment provides correlated information on mass loss and energetic transitions. bibliotekanauki.pl

Table 3: Hypothetical Thermal Analysis Events for Hydrated this compound

Temperature Range (°C) Technique Observation Corresponding Event
80 - 180 TGA Mass loss Dehydration (loss of water molecules)
80 - 180 DSC Endothermic peak Enthalpy of vaporization for water
250 - 500 TGA Significant, multi-step mass loss Decomposition of the glycerophosphate moiety
250 - 500 DSC Multiple endothermic/exothermic peaks Bond breaking and combustion of the organic component

X-ray Diffraction (XRD) for Crystallinity and Phase Purity

X-ray Diffraction (XRD) is a fundamental technique for investigating the solid-state properties of this compound. By analyzing the diffraction pattern produced when X-rays interact with the material, researchers can determine its degree of crystallinity and identify the specific crystal phases present.

Detailed Research Findings:

The crystallinity and phase composition of manganese-containing compounds are routinely investigated by X-ray powder diffraction. researchgate.net The presence of sharp, well-defined peaks in an XRD pattern is indicative of a highly crystalline material, while broad, diffuse halos suggest an amorphous or nanocrystalline nature. For this compound, XRD is crucial for confirming the formation of the desired crystal structure and ensuring the absence of crystalline impurities from starting materials or side reactions.

In the synthesis of manganese-based materials, XRD patterns can confirm the formation of specific phases. For example, studies on manganese oxides have used XRD to identify pure face-centered cubic MnO phases and distinguish them from other oxides like Mn₂O₃ or Mn₃O₄. researchgate.netuitm.edu.my Rietveld analysis of powder diffraction patterns can be employed to accurately determine the fractional composition of multi-phase samples. researchgate.net For this compound, this would involve comparing the experimental diffraction pattern against reference patterns from crystallographic databases to confirm phase purity. One synthesis protocol reported producing this compound with a Monoclinic P2₁/c crystal structure.

The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation, providing further insight into the material's microstructure. researchgate.netuitm.edu.my

Table 1: Application of XRD in Manganese Compound Analysis

Analytical GoalXRD ApplicationTypical ObservationReference Example
Crystallinity AssessmentAnalysis of peak sharpness and background signal.Sharp peaks indicate high crystallinity; broad halos indicate amorphous content.Characterization of manganese oxides. uitm.edu.my
Phase PurityComparison of experimental pattern to reference database patterns.Absence of peaks from impurity phases confirms purity.Analysis of MnO samples to exclude other oxide phases. researchgate.net
Phase IdentificationMatching diffraction peaks to known crystal structures.Identified as Monoclinic P2₁/c for a specific synthesis route.General synthesis characterization.
Quantification of PhasesRietveld refinement of the diffraction pattern.Provides weight percentage of each crystalline phase in a mixture.Used for multi-phase manganese nanoparticles. researchgate.net

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC) for Thermal Transitions

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offers a comprehensive view of the thermal behavior of this compound. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events. labmanager.comri.se

Detailed Research Findings:

TGA is essential for determining the thermal stability and composition of this compound, particularly its hydration state. As the sample is heated, the loss of water molecules results in a distinct mass loss step on the TGA curve. researchgate.net For instance, the analysis of manganese phosphinate monohydrate, a related compound, shows a clear mass loss corresponding to the removal of one water molecule. du.ac.in

DSC complements this by measuring the energy absorbed or released during such events. researchgate.net The dehydration process observed in TGA corresponds to an endothermic peak in the DSC thermogram, quantifying the energy required to remove the water. Other thermal transitions that can be detected include melting, decomposition, and polymorph conversions. researchgate.net For a synthesized this compound, a decomposition onset temperature was identified at 214°C.

Together, TGA-DSC can be used to:

Determine the temperature and enthalpy of dehydration and desolvation.

Establish the thermal decomposition profile and upper-temperature limit of stability.

Characterize melting points and other phase transitions.

Table 2: TGA-DSC Analysis of this compound

TechniqueParameter MeasuredInformation Obtained for this compoundExample Data Point
TGAMass Change vs. TemperatureQuantifies water content (hydration); determines decomposition temperature.Mass loss corresponding to hydrated water molecules.
DSCHeat Flow vs. TemperatureMeasures enthalpy of transitions (dehydration, melting); identifies transition temperatures.Decomposition onset at 214°C.
TGA-DSC (STA)Simultaneous Mass Change and Heat FlowCorrelates mass loss events directly with their energetic signatures (e.g., dehydration endotherm).Correlating water loss with a specific endothermic peak. ri.se

X-ray Crystallography in Enzyme-Manganese-Glycerophosphate Complex Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex biological assemblies. nih.gov In the context of this compound, this technique is invaluable for visualizing how the manganese ion and the glycerophosphate moiety interact within the active site of an enzyme. riken.jp

Detailed Research Findings:

To understand the biological role of manganese, researchers crystallize enzymes in the presence of Mn(II) ions and a substrate or substrate analog, such as glycerophosphate. The resulting crystal is exposed to an X-ray beam, and the diffraction data is used to construct an electron density map, revealing the precise positions of the atoms. riken.jp

Studies on manganese-dependent enzymes like Manganese Peroxidase (MnP) have successfully used this method to elucidate the metal's coordination environment. A high-resolution crystal structure of MnP complexed with Mn(II) revealed that the manganese ion is coordinated by the side chains of specific amino acid residues (Glu35, Glu39, Asp179) and one of the heme propionates. nih.gov This level of detail is critical for understanding the mechanism of enzyme catalysis.

Time-resolved X-ray crystallography can even capture intermediate structures during an enzymatic reaction. spring8.or.jp In studies of the E. coli MutT enzyme, which hydrolyzes a substrate in the presence of Mn²⁺, researchers were able to visualize the sequential binding of metal ions and the positioning of a nucleophilic water molecule, providing a step-by-step view of the reaction mechanism. spring8.or.jp Such analyses would be key to understanding how enzymes process this compound.

Table 3: Insights from X-ray Crystallography of Mn-Enzyme Complexes

Enzyme SystemKey FindingSignificanceReference
Manganese Peroxidase (MnP)Identified specific amino acid ligands (Glu35, Glu39, Asp179) for the Mn(II) ion in the active site.Provides a precise structural basis for the enzyme's manganese-binding specificity and catalytic function. nih.gov
E. coli MutTVisualized the binding of multiple Mn²⁺ ions and the activation of a water molecule for nucleophilic attack on the substrate.Reveals the dynamic process and reaction mechanism at an atomic level. spring8.or.jp

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, making it indispensable for confirming the molecular weight of this compound and for identifying and quantifying impurities. rsc.org Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for separating complex mixtures before detection. researchgate.net

Detailed Research Findings:

For molecular identification, a sample of this compound would be ionized and the resulting ions analyzed. The mass spectrum would be expected to show a peak corresponding to the molecular ion of the compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing molecules like glycerophospholipids and their derivatives. nih.gov

Impurity profiling is a critical application of MS in pharmaceutical analysis. biomedres.us Trace-level impurities, which may originate from starting materials, synthetic byproducts, or degradation products, can be detected with high sensitivity. rssl.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method recommended for quantifying the manganese content and for detecting trace metallic impurities like lead.

For organic impurities, LC-MS is the method of choice. The sample is first separated by liquid chromatography, and the eluting components are introduced into the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. thermofisher.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where an impurity ion is fragmented and the resulting pattern is analyzed to elucidate its structure. researchgate.net

Table 4: Mass Spectrometry Techniques for Analyzing this compound

TechniquePrimary UseInformation ProvidedReference Example
ICP-MSElemental AnalysisAccurate quantification of manganese content; detection of trace metal impurities (e.g., lead).Recommended for purity and trace impurity measurement.
LC-MSImpurity ProfilingSeparation and detection of organic impurities and degradation products.Standard technique for impurity analysis in drug substances. researchgate.net
HRMS (e.g., QTOF)Structure ElucidationProvides accurate mass for determining the molecular formula of unknown impurities.Used to investigate unknown mass ions related to impurities. rssl.com
MS/MSStructure ElucidationProvides fragmentation patterns to identify the structure of impurities.Facilitates the identification of unknown process impurities. researchgate.net

Cross-Validation Strategies in Multi-Technique Characterization

A robust characterization of this compound is not reliant on a single technique but on the synergistic use of multiple, complementary methods. Cross-validation, where the results from one technique are confirmed or complemented by another, is crucial for building a complete and accurate profile of the compound.

Detailed Research Findings:

The characterization of a pharmaceutical material like this compound involves integrating data from orthogonal techniques to ensure accuracy and confidence in the results. For example:

Thermal and Structural Correlation: A mass loss event observed in TGA, suggesting dehydration, can be cross-validated by a corresponding endothermic peak in the DSC thermogram. researchgate.net Furthermore, XRD analysis can be performed on the sample before and after the thermal event to confirm the change in the crystal structure from a hydrated to an anhydrous form.

Purity and Identity Confirmation: HPLC coupled with a UV detector might show a peak for an unknown impurity. LC-MS can then be used to obtain the molecular weight and formula of this impurity. researchgate.netrssl.com If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy could provide definitive structural confirmation, validating the hypothesis derived from MS data. researchgate.net

Compositional Analysis: The manganese content determined by TGA (as the residual oxide mass at high temperature) can be cross-validated with the more precise quantification provided by ICP-MS.

By combining techniques that measure different physical and chemical properties—such as crystal structure (XRD), thermal stability (TGA/DSC), and molecular composition (MS)—a comprehensive and validated understanding of this compound is achieved.

Iv. Complexation Chemistry and Ligand Interactions of Manganese Glycerophosphate

Coordination Modes of the Glycerophosphate Ligand with Manganese Ions

The glycerophosphate ligand possesses multiple potential donor atoms, allowing for various coordination modes with manganese ions. This versatility is a key feature of its chemical reactivity and biological function.

The glycerophosphate molecule can act as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. google.com In the case of manganese glycerophosphate, the phosphate (B84403) group and the hydroxyl groups of the glycerol (B35011) backbone are the primary sites of coordination. This chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, results in a more stable complex compared to coordination with monodentate ligands. google.comnih.gov The ability of glycerophosphate to form these ring-like structures with the manganese ion significantly enhances the stability of the resulting complex. justdial.com

Experimental evidence and theoretical modeling suggest that manganese ions in complexes with glycerophosphate typically exhibit an octahedral coordination geometry. researchgate.net In this arrangement, the central manganese ion is surrounded by six donor atoms from the glycerophosphate ligand and potentially other solvent molecules, such as water. nih.govresearchgate.net This octahedral geometry is a common and stable configuration for manganese(II) complexes. researchgate.netnih.govresearchgate.netmdpi.com The formation of such complexes is a critical aspect of the compound's structural chemistry. researchgate.net

Influence of Manganese Oxidation States on Complex Stability and Reactivity

Manganese is a transition metal that can exist in multiple oxidation states, most commonly Mn(II) and Mn(III) in biological systems. nih.govresearchgate.net The oxidation state of manganese significantly influences the stability and reactivity of its complexes with glycerophosphate. nih.gov

Generally, Mn(II) complexes are more stable and less prone to hydrolysis and precipitation in aqueous solutions compared to Mn(III) complexes. nih.gov The stability of Mn(II) complexes is a key factor in its biological availability and function. nih.gov Conversely, Mn(III) can be a potent oxidizing agent, and its complexes can be more reactive, potentially participating in redox reactions. nih.govresearchgate.net The interplay between the Mn(II) and Mn(III) oxidation states is crucial for the catalytic roles of manganese in various enzymatic reactions. nih.gov

Thermodynamic and Kinetic Studies of Manganese-Glycerophosphate Complexation

The formation of manganese-glycerophosphate complexes can be characterized by thermodynamic and kinetic parameters. Thermodynamic data, such as formation constants, provide insight into the stability of the complexes, while kinetic studies reveal the rates and mechanisms of their formation and dissociation. d-nb.infowebelements.comcengage.comnist.gov

The formation of manganese(II)-glycerophosphate complexes is generally a thermodynamically favorable process, driven by the chelate effect. nih.gov The stability of these complexes is influenced by factors such as pH and the ionic strength of the solution. Kinetic studies have shown that the complexation of Mn(II) with some polydentate ligands can be unexpectedly slow, a factor that is important in understanding its biological activity. d-nb.info

Table 1: Thermodynamic Data for Manganese Species

PropertyValueUnits
Enthalpy of fusion13.2kJ mol⁻¹
Enthalpy of vaporization220kJ mol⁻¹
Enthalpy of atomization281kJ mol⁻¹

This table presents selected thermodynamic data for elemental manganese. webelements.com

Interactions with Biological Ligands and Macromolecules

In biological systems, this compound does not exist in isolation. It interacts with a variety of other molecules, including enzymes and nucleotides, to perform its physiological functions.

A critical role of manganese in biological systems is its function as a cofactor for numerous enzymes, particularly those that interact with nucleotides like ATP. researchgate.netnih.gov In many of these enzymatic reactions, a ternary complex is formed, consisting of the enzyme, a manganese ion, and a nucleotide substrate. nih.govannualreviews.orgpromega.caembopress.org The manganese ion often acts as a bridge, correctly orienting the nucleotide substrate within the enzyme's active site for catalysis. annualreviews.orgmdpi.com The formation of this enzyme-manganese-nucleotide ternary complex is a fundamental step in many metabolic pathways, including those involved in energy metabolism and signal transduction. nih.govpromega.canih.gov

Competitive Cation Incorporation in Mineral Structures (e.g., Vivianite)

The incorporation of manganese into mineral structures is a critical process in geochemistry, influencing the fate and transport of both the metal and the host mineral. Vivianite (B12648973), a hydrated ferrous phosphate mineral (Fe₃(PO₄)₂·8H₂O), provides a key example of this phenomenon. In various environments, particularly non-sulfidic, reducing sediments, the ferrous iron (Fe²⁺) in vivianite's crystal structure can be substituted by other divalent cations, most notably manganese (Mn²⁺) and magnesium (Mg²⁺). ethz.chgoldschmidt.infostir.ac.uk This isomorphic substitution significantly alters the mineral's characteristics and reactivity. goldschmidt.info

Research into the competitive incorporation of Mn²⁺ and Mg²⁺ into vivianite has revealed a consistent preferential incorporation of manganese over magnesium. ethz.chgoldschmidt.info This preference is observed even though magnesium is often far more abundant in the porewaters of environments like coastal sediments. ethz.chstir.ac.uk Studies involving the co-precipitation of vivianite at neutral pH (pH 7) have demonstrated that up to 50% of the Fe²⁺ can be replaced by Mn²⁺ and Mg²⁺. goldschmidt.infostir.ac.uk

The site of substitution within the vivianite crystal lattice is also a significant factor. Spectroscopic analyses, including ⁵⁷Fe-Mössbauer spectroscopy, indicate that both Mn²⁺ and Mg²⁺ are preferentially incorporated into the double-octahedral Fe position (site B). stir.ac.ukresearchgate.net This specific placement is crucial because it can impact the mineral's electronic properties. Unlike the redox-inactive Mg²⁺, the incorporated Mn²⁺ can participate in heteronuclear intervalence charge transfer with Fe²⁺, potentially affecting the reactivity and stability of the vivianite under oxidizing conditions. ethz.chstir.ac.uk Furthermore, the incorporation of either Mn²⁺ or Mg²⁺ leads to changes in the mineral's physical properties, including smaller particle size, increased crystal roughness, and thinner crystals. ethz.chstir.ac.uk

Interactive Data Table: Research Findings on Cation Incorporation in Vivianite

Research FocusKey FindingsAnalytical Methods UsedReferences
Competitive Incorporation Demonstrated preferential incorporation of Mn²⁺ over Mg²⁺ in the vivianite structure.Aqueous coprecipitation experiments, elemental analysis. ethz.chgoldschmidt.infoethz.ch
Effect of Salinity Preferential incorporation of Mn²⁺ is enhanced at higher salinities due to less effect on Mn²⁺ aqueous speciation compared to Mg²⁺.Thermodynamic equilibrium calculations, synthesis of vivianites across an estuarine gradient. ethz.chstir.ac.uk
Substitution Limit Up to 50% of Fe²⁺ in the vivianite structure can be substituted by Mn²⁺ and/or Mg²⁺.Synthesis of 19 different vivianites with varying Mn and Mg content. ethz.chgoldschmidt.infostir.ac.uk
Crystallographic Position Both Mn²⁺ and Mg²⁺ preferentially substitute Fe²⁺ in the double-octahedral (site B) position.⁵⁷Fe-Mössbauer spectroscopy. stir.ac.ukresearchgate.net
Impact on Mineralogy Substitution with Mn²⁺ and/or Mg²⁺ leads to smaller particle size, increased crystal roughness, and thinner crystals.X-ray diffraction, electron microscopy, Fe K-edge X-ray absorption spectroscopy. ethz.chgoldschmidt.infostir.ac.uk
Reactivity Implications Incorporated Mn²⁺ can participate in heteronuclear intervalence charge transfer with Fe, impacting reactivity under oxidizing conditions.⁵⁷Fe-Mössbauer spectroscopy, theoretical considerations. ethz.chstir.ac.uk

Complexation with Natural Organic Matter (e.g., Fulvic Acids)

Manganese ions readily form complexes with natural organic matter (NOM), a process that significantly influences their mobility and bioavailability in aquatic and terrestrial systems. Fulvic acids, a major component of dissolved organic matter, are particularly important in this regard due to their abundance and high density of functional groups. researchgate.net The complexation of manganese with fulvic acids involves interactions between the Mn²⁺ ion and the carboxylic (COOH) and phenolic (OH) groups of the fulvic acid molecules. researchgate.net

Studies using methods like gel filtration have been employed to investigate the formation of manganese-fulvate complexes. researchgate.net Research conducted at a pH of 5.0 determined a 1:1 stoichiometry for the manganese fulvate complex. researchgate.net The stability of these complexes is a key parameter, though experimental data can be heterogeneous. researchgate.net One study determined an average stability constant (β) of 2.12 x 10³, which corresponds to a log β of 3.33. researchgate.net Other research comparing the stability of complexes between a Podzol fulvic acid and various divalent metal ions at pH 5.0 found that the manganese complex was intermediate in stability, with a logarithmic stability constant (log K) value greater than that for cobalt, calcium, zinc, and magnesium complexes. researchgate.net

Interactive Data Table: Research Findings on Manganese-Fulvic Acid Complexation

Research ParameterFinding/ValueMethodologyReferences
Complex Stoichiometry 1:1 (Mn:Fulvic Acid)Gel Filtration (Sephadex G-25) at pH 5.0 researchgate.net
Stability Constant (β) 2.12 x 10³ (log β = 3.33)Gel Filtration at pH 5.0 researchgate.net
Comparative Stability (log K) Log K for Mn-fulvic acid complex is higher than for Co, Ca, Zn, and Mg complexes at pH 5.0.Not specified in abstract researchgate.net
Bonding Nature Outer-sphere electrostatic complex.Ion Exchange, Nuclear Magnetic Resonance (NMR) cdnsciencepub.com
Interaction Mechanism Believed to involve simultaneous electrostatic binding and hydrogen bonding of Mn(H₂O)₆²⁺ to fulvic acid donor groups.Electron Spin Resonance (ESR) Spectrometry cdnsciencepub.com
Effect on Particle Size Addition of Mn²⁺ to fulvic acids can gradually increase the average diameter of the resulting complex particles.Dynamic Light Scattering mdpi.com

V. Biochemical Mechanisms and Cellular Interactions of Manganese Glycerophosphate

Mechanistic Insights into Manganese Ion Release and Bioavailability

Manganese glycerophosphate is a chelated compound, a structural characteristic that enhances the bioavailability of manganese by facilitating its absorption and utilization within biological systems. justdial.com The compound's structure consists of manganese ions complexed with glycerophosphate molecules. justdial.comjustdial.com This chelation provides stability to the manganese ions in aqueous environments.

The release of manganese ions from the glycerophosphate complex is a key aspect of its biochemical activity. Studies on manganese-implanted titanium surfaces, which also involve the release of manganese ions, have shown a pattern of an initial burst release followed by a more sustained, low-level release over time. nih.gov While the specific kinetics of manganese release from this compound in biological systems require further detailed investigation, the chelated structure is thought to allow for a controlled and gradual dissociation of manganese ions. This controlled release is a significant factor in its use, as it ensures a steady supply of this essential trace element for various physiological functions.

The bioavailability of manganese from this compound is also influenced by interactions with other minerals. For instance, iron and manganese share common absorption and transport pathways. oregonstate.edu Consequently, an individual's iron status can affect the absorption of manganese; iron deficiency tends to increase manganese absorption, while higher iron stores can decrease it. oregonstate.edu

Enzymatic Activation and Modulation by Manganese

The manganese ions released from this compound are critical for the function of numerous enzymes, acting as a cofactor that is essential for their catalytic activity. nih.govnih.govimrpress.com

Role as an Essential Cofactor for Oxidoreductases, Transferases, Hydrolases, Lyases, Isomerases, and Ligases

Manganese is a versatile cofactor, participating in the enzymatic reactions of all six major enzyme classes. wikipedia.orgdrugbank.com This broad involvement underscores its importance in a wide array of metabolic processes. justdial.comoregonstate.edu

Table 1: Examples of Manganese-Dependent Enzymes

Enzyme ClassSpecific Enzyme ExampleFunction
Oxidoreductases Manganese Superoxide (B77818) Dismutase (MnSOD)Principal antioxidant enzyme in mitochondria, converting superoxide radicals to hydrogen peroxide. oregonstate.edudraxe.com
Transferases GlycosyltransferasesRequired for the synthesis of proteoglycans, essential for healthy cartilage and bone formation. oregonstate.edu
Hydrolases ArginaseA key enzyme in the urea (B33335) cycle, responsible for detoxifying ammonia. oregonstate.edunih.gov
Lyases Not explicitly detailed in the provided context.
Isomerases Not explicitly detailed in the provided context.
Ligases Pyruvate (B1213749) CarboxylaseA manganese-containing enzyme critical for gluconeogenesis. oregonstate.edunih.gov

Influence on Enzymes of Collagen Synthesis (e.g., Prolyl Hydroxylase)

Manganese plays a pivotal role in the synthesis and stability of collagen, a primary structural protein in connective tissues. drinkharlo.comresyncproducts.com It is an essential cofactor for several enzymes involved in this process.

One of the key enzymes activated by manganese is prolidase, which is necessary for providing the amino acid proline, a fundamental component of collagen, in human skin cells. oregonstate.edudraxe.com The activation of prolidase by manganese is crucial for normal wound healing, which requires increased collagen production. oregonstate.edu Furthermore, manganese activates glycosyltransferases, which are involved in the synthesis of glycosaminoglycans, important components that also contribute to the wound healing process. oregonstate.edu The structural integrity of connective tissues like tendons and ligaments relies on the formation of strong and resilient collagen fibers, a process supported by manganese. drinkharlo.com

Enzyme Inhibition by Glycerophosphate Derivatives

While the manganese component of this compound acts as an enzyme activator, the glycerophosphate moiety and its derivatives can exhibit inhibitory effects on certain enzymes. Research has shown that glycerophosphate derivatives can act as inhibitors of serine kinases by competing with ATP. Additionally, β-glycerophosphate has been identified as a phosphatase inhibitor. medchemexpress.com

Studies on calf-intestinal alkaline phosphatase have demonstrated that β-glycerophosphate can cause mixed inhibition, affecting both the K_m and V_max of the enzyme, with the competitive element being more significant. nih.gov This suggests that glycerophosphate derivatives can compete with the natural substrate for the enzyme's active site. nih.gov Other research has explored the inhibitory potential of various derivatives against ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 (ENPP1 and ENPP3). acs.org For instance, a specific benzimidazole (B57391) derivative, iGP-1, has been shown to progressively inhibit the enzymatic activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). researchgate.net

Modulation of Cellular Signaling Pathways

The manganese released from this compound can influence cellular signaling, particularly in the context of oxidative stress.

Effects on Oxidative Stress Response Pathways

Manganese is a critical component of manganese superoxide dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria. oregonstate.edudraxe.comwellbeingnutrition.com Mitochondria are major sites of reactive oxygen species (ROS) production, making them susceptible to oxidative damage. mdpi.com MnSOD plays a vital role in cellular defense by catalyzing the dismutation of superoxide radicals into hydrogen peroxide, which can then be neutralized by other antioxidant enzymes. oregonstate.edu

The availability of manganese directly impacts the activity of MnSOD and, consequently, the cell's ability to manage oxidative stress. oregonstate.edu Overexposure to manganese, however, can lead to increased production of ROS and contribute to oxidative stress, highlighting the importance of homeostatic regulation. nih.gov In response to oxidative stress, such as that induced by viral infections, there can be an adaptive increase in MnSOD expression. researchgate.net This response can be regulated by signaling pathways including p38 MAPK and JNK via AP-1. researchgate.net Therefore, this compound, by providing manganese, can support the body's antioxidant defense mechanisms, helping to mitigate oxidative stress and maintain cellular health. justdial.com

Influence on Intracellular Calcium Flux

This compound, by delivering manganese ions (Mn²⁺) into the cellular environment, can significantly modulate intracellular calcium (Ca²⁺) signaling. While direct studies on this compound's effect on calcium flux are not extensively documented, the well-established role of manganese in calcium homeostasis allows for a clear inference of its impact.

Manganese ions are known to interact with several components of the calcium signaling machinery. Notably, Mn²⁺ can enter cells through various calcium channels, albeit with different affinities. Once inside, it can influence the release of calcium from intracellular stores, such as the endoplasmic reticulum and mitochondria. This interaction can lead to transient or sustained elevations in cytosolic calcium levels, thereby affecting a multitude of calcium-dependent cellular processes.

A key aspect of manganese's influence is its interaction with mitochondria. Extramitochondrial manganese at low micromolar concentrations has been shown to stimulate the uptake of calcium into the mitochondrial matrix via the mitochondrial calcium uniporter. This effect alters the mitochondrial "set-point" for calcium buffering, leading to a lower steady-state concentration of extramitochondrial calcium. This modulation of mitochondrial calcium handling has far-reaching consequences for cellular signaling and bioenergetics.

Mitochondrial Bioenergetics and this compound

The mitochondrion, the powerhouse of the cell, is a primary site of action for both manganese and glycerophosphate. The compound's influence on mitochondrial bioenergetics is multifaceted, impacting the electron transport chain, ATP synthesis, and the management of oxidative stress.

Impact on Electron Transport Chain and ATP Synthesis

The glycerophosphate component of this compound directly participates in mitochondrial respiration through the glycerophosphate shuttle. This shuttle provides a crucial pathway for the transfer of reducing equivalents (electrons) from cytosolic NADH, generated during glycolysis, into the mitochondrial electron transport chain.

The process involves two key enzymes: cytosolic and mitochondrial glycerol-3-phosphate dehydrogenase. The cytosolic enzyme reduces dihydroxyacetone phosphate (B84403) to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process. Glycerol-3-phosphate then moves to the inner mitochondrial membrane, where the mitochondrial enzyme, an integral membrane protein, oxidizes it back to dihydroxyacetone phosphate. The electrons from this oxidation are transferred directly to ubiquinone (Coenzyme Q), which then enters the electron transport chain at Complex III. This bypass of Complex I results in the synthesis of approximately two molecules of ATP for every pair of electrons transferred.

The manganese component, however, can have a more complex and concentration-dependent effect on the electron transport chain and ATP synthesis. While essential for certain mitochondrial enzymes, excessive manganese can be detrimental. High concentrations of manganese have been shown to interfere with the function of iron-sulfur cluster-containing proteins within the electron transport chain, potentially impeding electron flow and reducing the efficiency of ATP production. This highlights the critical importance of maintaining manganese homeostasis for optimal mitochondrial function.

Regulation of Reactive Oxygen Species Production by Manganese Superoxide Dismutase (MnSOD)

One of the most significant roles of manganese within the mitochondria is its function as the catalytic center of manganese superoxide dismutase (MnSOD). This critical antioxidant enzyme is the primary defense against the damaging effects of superoxide radicals (O₂⁻), a major type of reactive oxygen species (ROS) produced as a byproduct of mitochondrial respiration.

This compound, by supplying manganese, supports the activity of MnSOD. The enzyme catalyzes the dismutation of two superoxide radicals into a molecule of hydrogen peroxide (H₂O₂) and a molecule of oxygen (O₂). While hydrogen peroxide is also a reactive species, it is less reactive than superoxide and can be further detoxified to water by other antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.

By regulating the levels of superoxide, MnSOD plays a pivotal role in protecting mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), from oxidative damage. This protection is vital for maintaining the integrity and efficiency of the electron transport chain and, consequently, cellular energy production. Dysregulation of MnSOD activity is associated with a wide range of pathological conditions linked to oxidative stress.

The interplay between the manganese and glycerophosphate components of this compound underscores its potential to influence a nexus of critical cellular processes. From modulating intracellular signaling pathways to fine-tuning the engine of cellular energy production and protecting it from its own reactive byproducts, this compound stands as a compound of significant biochemical interest.

Vi. Metabolic Pathway Research Involving Manganese Glycerophosphate

Carbohydrate Metabolism Modulation

Regulation of Glycolysis and the Tricarboxylic Acid (TCA) Cycle

Manganese plays a crucial role as a cofactor for several enzymes involved in both glycolysis and the TCA cycle, thereby supporting energy production. In the glycolytic pathway, which breaks down glucose, manganese is required for the optimal functioning of enzymes like phosphoglycerate phosphomutase. nih.gov This enzyme is essential for the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate, a critical step in glycolysis. nih.gov

The TCA cycle, also known as the Krebs cycle, is a central hub of cellular respiration, and its activity can be modulated by manganese. nih.gov For instance, manganese can influence the activity of isocitrate dehydrogenase and the oxoglutarate dehydrogenase complex, key regulatory enzymes in the cycle. nih.gov However, excessive manganese can also disrupt the TCA cycle by inhibiting enzymes such as mitochondrial aconitase, which converts citrate (B86180) to isocitrate. mdpi.com

EnzymeMetabolic PathwayRole of Manganese
Phosphoglycerate PhosphomutaseGlycolysisRequired cofactor for its activity. nih.gov
Isocitrate DehydrogenaseTCA CycleInfluences its activity. nih.gov
Oxoglutarate Dehydrogenase ComplexTCA CycleInfluences its activity. nih.gov
Mitochondrial AconitaseTCA CycleCan be inhibited by excess manganese. mdpi.com

Influence on Glucose Utilization and Homeostasis

Manganese is important for maintaining stable blood sugar levels. healthline.com It is involved in the proper secretion of insulin (B600854), a hormone that regulates glucose uptake from the blood. healthline.comnih.gov Studies have shown that individuals with diabetes may have lower blood levels of manganese. healthline.com Furthermore, manganese is concentrated in the pancreas, the organ responsible for insulin production. healthline.com

The compound may also help regulate blood sugar levels and improve glucose metabolism. ontosight.ai Research indicates that manganese can stimulate insulin production and secretion, thereby enhancing insulin signaling activity. mdpi.com In some bacterial studies, glucose has been shown to control manganese homeostasis by regulating the expression of manganese transporter genes, highlighting the intricate link between glucose and manganese at a cellular level. nih.govnih.gov

Lipid Metabolism Pathways

Role in Phospholipid Synthesis

The glycerophosphate component of manganese glycerophosphate is a backbone for the synthesis of glycerophospholipids, which are major components of cell membranes. foodb.ca The synthesis of these lipids involves a series of enzymatic reactions. One of the initial and rate-limiting steps is catalyzed by glycerophosphate acyltransferases (GPATs), which convert glycerol-3-phosphate into lysophosphatidic acid. nih.gov

Furthermore, the synthesis of phosphatidyl glycerophosphate, a precursor to other phospholipids (B1166683), is catalyzed by an enzyme that is dependent on either magnesium (Mg²⁺) or manganese (Mn²⁺) for its activity. nih.gov This underscores the direct involvement of manganese in the production of these vital cellular components.

Enzyme/ProcessMetabolic PathwayRole of Manganese/Glycerophosphate
Glycerophosphate Acyltransferases (GPATs)Glycerolipid SynthesisGlycerol-3-phosphate is the acyl acceptor. nih.gov
L-glycerol 3-phosphate:CMP phosphatidyltransferasePhosphatidyl glycerophosphate synthesisEnzyme is dependent on Mg²⁺ or Mn²⁺ for activity. nih.gov

Amino Acid and Neurotransmitter Metabolism

Manganese is a necessary cofactor for enzymes involved in the metabolism of proteins and amino acids. nih.govhealthline.com This includes processes of digestion and utilization of these fundamental building blocks. healthline.com Manganese-dependent enzymes are also involved in the synthesis and metabolism of neurotransmitters, which are crucial for normal brain and nerve function. nih.govtranschem.com.au For instance, manganese can bind to neurotransmitters and may stimulate more efficient movement of electrical impulses throughout the body. healthline.com

The metabolism of amino acids is interconnected with carbohydrate metabolism, as the carbon skeletons of many amino acids can be converted into intermediates of the TCA cycle or glycolysis. youtube.com Given manganese's influence on these central pathways, its role in amino acid metabolism is further highlighted.

Bone Metabolism and Mineralization Pathways

This compound is a compound that participates in critical metabolic pathways related to bone health by supplying both manganese ions and glycerophosphate. Research into its components highlights its significance in the development and maintenance of skeletal tissue. Manganese is an essential trace element vital for normal bone formation, while the glycerophosphate component serves as a source of phosphate (B84403) for mineralization. nih.govnih.gov

The structural integrity of bone is largely dependent on its extracellular matrix, which is approximately 90% collagen, with the remainder composed of non-collagenous proteins. nih.gov Manganese plays a fundamental role in the synthesis of this matrix. nih.gov It functions as an essential cofactor for glycosyltransferases, a group of enzymes necessary for the synthesis of proteoglycans and chondroitin (B13769445) sulfate (B86663), which are key components of the bone and cartilage matrix. nih.govmikronaehrstoffcoach.com

Manganese is also critical for the production and stability of collagen, the primary structural protein in bone. nih.gov It is a cofactor for enzymes like prolyl hydroxylase, which is essential for collagen stability. By aiding in the synthesis of these crucial extracellular matrix proteins, manganese ions contribute to the structural framework that provides support to the bone. researchgate.net A deficiency in manganese can impair osteoblast activity and lead to delayed osteogenesis and bone abnormalities. nih.govresearchgate.net The osteotropic effect of manganese, manifested through its role in bone matrix synthesis, is therefore critical for bone mass development and strength. nih.gov

Osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts, is marked by the expression of specific biochemical markers. This compound influences this process through the distinct actions of its two components.

The manganese ion itself has been shown to stimulate the proliferation and differentiation of osteoblastic cells. nih.gov Studies indicate that manganese can promote the gene expression levels of several key osteogenic markers, including alkaline phosphatase (ALP), type I collagen, osteocalcin (B1147995), and runt-related transcription factor 2 (Runx2). researchgate.net ALP is a particularly important early marker of osteoblast activity, and its increased expression signifies the progression of cell differentiation. nih.govnih.gov Manganese ions have been observed to induce high levels of ALP activity, thereby promoting the differentiation process. nih.gov

The glycerophosphate component of the molecule primarily serves as a source of inorganic phosphate (Pi). nih.govnih.gov This is crucial for the mineralization phase of bone formation, where hydroxyapatite (B223615) crystals are deposited onto the bone matrix. nih.gov Alkaline phosphatase plays a direct role in this by hydrolyzing phosphate-containing compounds, like glycerophosphate, to increase the local concentration of inorganic phosphate, which facilitates mineralization. nih.gov In in-vitro studies of osteogenesis, β-glycerophosphate is a standard component of the culture medium used to induce and sustain the differentiation of mesenchymal stem cells into osteoblasts and to promote matrix mineralization. nih.govunl.ptcabidigitallibrary.org Research has shown a dose-dependent upregulating trend of osteogenic gene markers, such as osterix, collagen type I alpha 1, and osteocalcin, with the addition of β-glycerophosphate. cabidigitallibrary.org

The synergistic effect of manganese stimulating osteoblast differentiation and glycerophosphate providing the necessary phosphate for mineralization underscores the compound's role in bone formation pathways. nih.gov

Interactive Table: Key Markers in Bone Metabolism Influenced by this compound Components

MarkerTypeFunction in Bone MetabolismComponent Influence
Alkaline Phosphatase (ALP) EnzymeAn early marker of osteoblast differentiation; increases local inorganic phosphate concentration to promote mineralization. nih.govnih.govStimulated by Manganese; Substrate provided by Glycerophosphate. nih.govresearchgate.netnih.gov
Collagen Type I ProteinThe primary structural protein of the bone matrix, providing tensile strength. nih.govSynthesis supported by Manganese. researchgate.net
Osteocalcin (OCN) ProteinA non-collagenous protein secreted by mature osteoblasts; involved in bone mineralization and calcium deposition. nih.govcabidigitallibrary.orgExpression stimulated by Manganese and Glycerophosphate. nih.govresearchgate.netcabidigitallibrary.org
Runx2 Transcription FactorA master regulator that triggers the differentiation of mesenchymal stem cells into osteoblasts. nih.goviiarjournals.orgExpression promoted by Manganese. researchgate.net
Proteoglycans ProteinComponents of the extracellular matrix that contribute to its structural integrity. mikronaehrstoffcoach.comSynthesis requires Manganese as a cofactor for glycosyltransferases. mikronaehrstoffcoach.com

Vii. Preclinical Models and Experimental Applications of Manganese Glycerophosphate

Application in Chemical Synthesis and Catalysis Research

Manganese glycerophosphate finds utility as a reagent and catalyst in chemical synthesis. The manganese ion, capable of existing in multiple oxidation states, is a key component in various catalytic processes. thieme-connect.de

Catalysis:

Oxidation-Reduction Reactions: The Mn²⁺/Mn³⁺ redox couple in this compound facilitates electron transfer, making it a catalyst in oxidation-reduction cycles. The glycerophosphate ligand plays a role in stabilizing intermediate manganese species during these reactions.

Homogeneous Catalysis: Manganese-based catalysts are increasingly explored for reactions like hydrosilylation, hydroboration, and hydrogenation. thieme-connect.de For instance, manganese(I) catalysts have been developed for the hydrosilylation of ketones and aldehydes. thieme-connect.de

Template Catalysis: In a novel application, a manganese-based catalyst has been used for the base-free heteroaddition of saturated nitriles to unsaturated nitriles, proceeding through a template-type pathway. rsc.org

Asymmetric Hydrophosphination: Manganese(I)-catalyzed hydrophosphination has been demonstrated for various Michael acceptors, offering a pathway to chiral phosphine (B1218219) compounds. rug.nl

Biochemical Assay Development and Enzyme Kinetics Studies

This compound serves as a source of manganese ions, which are essential cofactors for a multitude of enzymes. This property makes it relevant in the development of biochemical assays and in the study of enzyme kinetics.

Enzyme Cofactor and Activation:

Manganese is a crucial cofactor for numerous enzymes involved in critical metabolic pathways. nutriscienceusa.comicl-growingsolutions.com It can activate enzymes that regulate nitrogen assimilation, carbohydrate metabolism, and the synthesis of various biomolecules. icl-growingsolutions.com The manganese ion released from this compound can participate in these biochemical pathways, influencing enzyme activity.

Biochemical Assays:

Protein kinase enzyme assays, for example, often require cofactors like magnesium and sometimes manganese. nih.gov In such assays, a method is needed to detect the conversion of a substrate, which can be achieved by measuring the formation of a product or the consumption of a reactant. nih.gov Glycerophosphate derivatives have been noted to inhibit serine kinases by competing with ATP, a principle that can be leveraged in biochemical assay design.

Enzyme Kinetics:

Materials Science Applications

This compound and the incorporation of manganese into various materials are areas of active research in materials science, particularly in the development of biomaterials and thin films.

Precursors for Thin Film Deposition

This compound can be used as a precursor in the production of specialized materials, including those for thin film deposition. For instance, manganese-activated gallium oxide thin films, which have electroluminescent properties, can be prepared using various methods, including chemical techniques. redalyc.org The luminescent characteristics of these films are closely linked to the crystallographical properties of the thin-film emitting layer. redalyc.org

Development of Manganese-Containing Biomaterials for Tissue Engineering

Manganese is increasingly being incorporated into biomaterials for bone tissue engineering to enhance their properties. matexcel.com The addition of manganese to bioceramics can improve their mechanical properties, and osteogenic and antibacterial capabilities.

Bioactive Glass: Manganese-containing bioactive glass has been shown to promote cell adhesion and improve bone mineralization. nih.gov A study on manganese-containing bioactive glass ceramic material demonstrated improved adipogenic, chondrogenic, and osteogenic properties. nih.gov

Biomimetic Scaffolds: Research has been conducted on biomimetic scaffolds based on manganese-substituted calcium phosphates derived from natural sources. nih.gov These scaffolds aim to create a structure and composition similar to natural bone tissue, which is ideal for bone regeneration. matexcel.com

Studies on Osteogenic Properties and Osseointegration in in vitro and ex vivo Models

The incorporation of manganese into biomaterials has been studied for its potential to promote osteogenesis (bone formation) and osseointegration (the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant).

In Vitro Findings: In vitro studies have shown that manganese ions released from biomaterials can promote the differentiation of osteoblasts and inhibit the formation and function of osteoclasts. nih.govmdpi.com Manganese has been observed to activate human osteoblast integrins, which enhances cell adhesion, proliferation, and spreading. mdpi.com The functionalization of surfaces with manganese has been found to improve the biological performance of orthopedic implants by enhancing cell adhesion, proliferation, and osseointegration. mdpi.comresearchgate.net For example, adipose-derived stem cells cultured on titanium surfaces modified with manganese-containing bioactive glass showed enhanced osteogenic activity. nih.gov

Osteogenic Differentiation Markers: The osteogenic potential of these materials is often evaluated by measuring biochemical markers such as alkaline phosphatase (ALP) activity and the expression of bone-related genes like osteocalcin (B1147995). nih.gov For instance, an increase in ALP activity is a marker for the early stages of cell differentiation. nih.gov

Combined Effects: Some studies have explored the combined effects of manganese with other elements. For example, high nitrogen nickel-free stainless steel containing manganese has been shown to promote the expression of ALP and osteocalcin in bone marrow stromal cells. researchgate.net

Scaffold Bioactivation: Bioactive scaffolds that can release osteogenic factors are being developed. One such scaffold was designed to release ascorbic acid, β-glycerophosphate, and dexamethasone (B1670325) to promote bone regeneration. oncotarget.com In vitro experiments using such scaffolds with rabbit bone marrow stem cells showed enhanced expression of bone-related genes. oncotarget.com

Below is a table summarizing the effects of manganese-containing biomaterials on osteogenesis in preclinical models.

BiomaterialCell TypeKey FindingsReference
Manganese-containing bioactive glass on TiO₂ nanotube arraysAdipose-derived stem cellsPromoted cell growth and induced increased osteocalcin and calcium contents. nih.gov
Manganese-substituted calcium phosphate (B84403) scaffoldsHuman mesenchymal stem cellsMn²⁺ ions promote the differentiation of osteoblasts. nih.gov
Manganese-containing β-tricalcium phosphateNot specifiedImproves scavenging of oxygen and nitrogen radicals. mdpi.com
High nitrogen nickel-free stainless steel with manganeseMurine bone marrow stromal cellsPromoted the expression of ALP and osteocalcin. researchgate.net

Agricultural Research: Enhancing Manganese Bioavailability in Plant Systems

Manganese is an essential micronutrient for the growth and development of plants, playing a vital role in processes such as photosynthesis and enzyme activation. icl-growingsolutions.comfrontiersin.org Research in agriculture focuses on understanding and improving the bioavailability of manganese in the soil for plant uptake.

Manganese is acquired by plants from the soil solution primarily in its divalent cation form (Mn²⁺). nih.gov The availability of this form is highly dependent on soil chemistry, particularly pH and redox status. nih.gov

Strategies to Enhance Manganese Bioavailability:

Soil pH Management: Acidic conditions increase the availability of Mn²⁺. nih.gov

Root Exudates: Plants can influence manganese availability through the exudation of compounds from their roots. For example, the release of carboxylates can chelate manganese and reduce higher oxidation states of manganese to the more available Mn²⁺ form. frontiersin.org

Phytases: The exudation of enzymes like phytases can break down phytate, a major form of organic phosphorus in soils that can complex with Mn²⁺, thereby releasing the manganese and making it more available. frontiersin.org

Fertilization: Manganese can be supplied to plants through fertilizers. Common forms include manganese sulfate (B86663) (MnSO₄) and chelated forms like Mn-EDTA, the latter being more readily taken up by plants. icl-growingsolutions.com

The use of this compound in agricultural research can be situated within this broader context of ensuring adequate manganese nutrition for crops to optimize health and yield. nih.gov

Advanced in vitro and Cellular Model Systems

This compound serves as a source of manganese ions (Mn²⁺), which are essential cofactors for a variety of enzymes critical to cellular function and energy metabolism. In vitro and cellular studies investigating the role of manganese have elucidated its importance in fundamental biochemical pathways. The biological activity of this compound is primarily exerted through the release of these manganese ions, which then integrate into cellular processes.

Manganese is indispensable for the function of enzymes involved in the metabolism of carbohydrates and fats, directly influencing the efficiency of energy production. justdial.com It supports enzymes that participate in glycolysis and the tricarboxylic acid (TCA) cycle, which are central to the generation of ATP, the cell's primary energy currency.

Furthermore, manganese is a critical component of the antioxidant defense system. justdial.com It is the key metal ion in the active site of manganese-dependent superoxide (B77818) dismutase (MnSOD), an enzyme located in the mitochondria. mikronaehrstoffcoach.com MnSOD plays a crucial role in protecting mitochondria from oxidative damage caused by superoxide radicals, thereby safeguarding cellular energy production. mikronaehrstoffcoach.com Research has also shown that manganese is a cofactor for glycosyltransferases, enzymes involved in the biosynthesis of proteoglycans in cartilage and connective tissue. mikronaehrstoffcoach.com

The table below summarizes key manganese-dependent enzymes and their roles in cellular function and energy production.

Enzyme/ProteinFunctionCellular Process
Manganese Superoxide Dismutase (MnSOD) Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. mikronaehrstoffcoach.comAntioxidant Defense, Protection of Mitochondria
Pyruvate (B1213749) Carboxylase A key enzyme in gluconeogenesis, converting pyruvate to oxaloacetate. nih.govCarbohydrate Metabolism, Energy Production
Arginase Catalyzes the hydrolysis of arginine to ornithine and urea (B33335). nih.govAmino Acid Metabolism, Urea Cycle
Glutamine Synthetase Catalyzes the synthesis of glutamine from glutamate (B1630785) and ammonia. nih.govAmino Acid Metabolism, Neurotransmitter Synthesis
Glycosyltransferases Transfer monosaccharide moieties to form glycosidic bonds, essential for proteoglycan synthesis. mikronaehrstoffcoach.comConnective Tissue and Cartilage Synthesis

These enzymatic functions underscore the foundational role of manganese in maintaining metabolic homeostasis and protecting cellular components from oxidative stress.

The dual role of manganese as both an essential nutrient and a potential neurotoxicant at high concentrations necessitates a tightly regulated balance, or homeostasis. biorxiv.orgresearchgate.net To investigate the cellular mechanisms underlying neurological diseases linked to manganese dysregulation, researchers have developed advanced in vitro models using human induced pluripotent stem cells (iPSCs). biorxiv.orgucl.ac.uk These models provide a powerful platform for studying the progression of diseases associated with manganese dyshomeostasis and for screening potential therapeutic compounds. ucl.ac.uk

Specifically, iPSCs derived from patients with rare inherited manganese transportopathies—caused by mutations in genes like SLC39A14, SLC39A8, and SLC30A10—have been differentiated into midbrain neurons. biorxiv.orgresearchgate.net These "humanized" neuronal models allow for the precise study of how genetic defects in manganese transport affect neuronal function. biorxiv.org While these studies often use general sources of manganese like manganese chloride to induce dyshomeostasis, the models are suitable for investigating how a compound like this compound, which delivers manganese ions, would impact these systems.

Research integrating transcriptomic and functional analyses in these models has revealed that manganese dyshomeostasis leads to the significant dysregulation of key cellular pathways crucial for normal neuronal activity. biorxiv.orgresearchgate.net These disturbances include defects in mitochondrial bioenergetics, calcium signaling, and endocytosis. biorxiv.org Manganese preferentially accumulates in mitochondria, where it can interfere with mitochondrial respiration and oxidative phosphorylation, ultimately affecting ATP production. biorxiv.orgbiorxiv.org

Furthermore, these neuronal models have shown that manganese dyshomeostasis activates cellular stress signaling pathways, such as the c-Jun N-terminal Kinase (JNK) pathway, and initiates apoptosis (programmed cell death) through the activation of caspase 3. biorxiv.orgbiorxiv.org These findings suggest that cellular stress and subsequent apoptosis may be a key disease mechanism in manganese-related neurotoxicity. biorxiv.org

The table below outlines the key cellular pathways and processes affected by manganese dyshomeostasis as identified in humanized neuronal models.

Cellular Pathway/ProcessObserved Effect of Manganese DyshomeostasisConsequence for Neuronal Function
Mitochondrial Bioenergetics Interference with mitochondrial respiration and oxidative phosphorylation. biorxiv.orgbiorxiv.orgImpaired ATP production, compromised cellular energy.
Calcium (Ca²⁺) Signaling Dysregulation of intracellular calcium levels. biorxiv.orgresearchgate.netDisrupted neurotransmission and signaling cascades.
Endocytosis Defects in the process of internalizing substances. biorxiv.orgImpaired synaptic vesicle recycling and nutrient uptake.
Cellular Stress Signaling (JNK/SAPK) Activation of stress-responsive kinase pathways. biorxiv.orgbiorxiv.orgPromotion of inflammation and cell death pathways.
Apoptosis Activation of caspase 3 and programmed cell death. biorxiv.orgNeuronal loss and neurodegeneration.
Glycosylation Dysregulation of protein and lipid glycosylation. biorxiv.orgresearchgate.netAltered cell-cell communication and protein function.

These advanced cellular models have significantly enhanced the understanding of manganese's role in the human brain and the pathological consequences of both genetic and acquired disorders associated with its dysregulation. biorxiv.orgresearchgate.net

Viii. Advanced Analytical Quantification and Detection of Manganese Glycerophosphate

Quantitative Determination of Manganese Ions in Complex Matrices

The analysis of manganese glycerophosphate often involves the quantification of its manganese component. In complex matrices such as biological tissues, fluids, or environmental samples, the manganese ion (Mn²⁺) must be accurately measured, often at trace levels. nih.gov This requires sophisticated analytical techniques capable of high sensitivity and specificity. The sample preparation for these methods typically involves digestion, often with strong acids like nitric acid, to break down the organic glycerophosphate portion and free the manganese ions for analysis. nih.govuzh.ch

Inductively coupled plasma mass spectrometry (ICP-MS) is a premier technique for trace and ultra-trace elemental analysis, offering exceptional sensitivity and the ability to measure elements at nanogram per liter (ng/L) or parts per trillion (ppt) levels. nih.gov In this method, the sample is introduced into a high-temperature argon plasma, which ionizes the manganese atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific detection and quantification. nih.gov

ICP-MS is particularly valuable for analyzing manganese in complex biological samples like blood and serum. plos.orgnxtbook.com Modern ICP-MS systems, including tandem mass spectrometry (ICP-MS/MS or ICP-QQQ), can effectively mitigate spectral interferences, which are a common challenge in elemental analysis. nxtbook.comsepscience.com For instance, the overlap of signals from iron (⁵⁴Fe and ⁵⁶Fe), which is abundant in whole blood, can interfere with the measurement of manganese (⁵⁵Mn). ICP-MS/MS technology resolves this by using a reaction/collision cell to remove these interfering ions before they reach the detector, ensuring more accurate manganese quantification. nxtbook.comgeotraces.org

Key Features of ICP-MS for Manganese Analysis:

High Sensitivity: Achieves detection limits in the sub-µg/L range. nih.govspectroscopyonline.com

High Specificity: Mass-based detection minimizes interferences from other elements, especially when using collision/reaction cell technology. mdpi.comspectroscopyonline.com

Multi-element Capability: Can simultaneously measure a wide range of other elements in the sample. nih.govplos.org

Small Sample Volume: Methods have been developed to measure manganese and other trace elements in as little as 50-100 μL of serum or whole blood. plos.orgnih.gov

Table 1: Performance Characteristics of ICP-MS for Manganese Determination

ParameterReported Value/RangeMatrixReference
Limit of Detection (LOD)0.02 µg/LSerum nih.gov
Limit of Detection (LOD)0.109 µg/LUrine (compared with GFAAS) researchgate.net
Limit of Quantification (LOQ)0.05 µg/LSerum nih.gov
Recovery Rate80–130%Serum & Whole Blood plos.org

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are well-established and widely used techniques for quantifying manganese levels in various samples. nih.gov

In Atomic Absorption Spectroscopy (AAS) , a sample is atomized in a flame or a graphite (B72142) furnace. A light source, typically a manganese hollow-cathode lamp, emits a specific wavelength of light (279.5 nm for manganese) that is absorbed by the ground-state manganese atoms in the atomized sample. nih.govnemi.gov The amount of light absorbed is directly proportional to the concentration of manganese. Graphite Furnace AAS (GFAAS) offers enhanced sensitivity compared to flame AAS, making it suitable for samples with very low manganese concentrations. nih.govnemi.gov The use of a graphite platform and matrix modifiers can help reduce interferences from other components in the sample matrix. nemi.gov

Atomic Emission Spectroscopy (AES) , often utilizing an inductively coupled plasma source (ICP-AES), measures the light emitted by manganese atoms that have been excited to higher energy levels within the high-temperature plasma. nih.gov As the excited atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the manganese concentration. ICP-AES is frequently employed for analyses that require the determination of multiple elements simultaneously. nih.govnih.gov

Table 2: Comparison of AAS and AES Methods for Manganese Determination

MethodPrincipleApplicable Range (Water)Key FeaturesReference
Flame AASAbsorption of light by ground-state atoms in a flame.≥10 µg/LRobust, widely available, suitable for moderate concentrations. nemi.gov
Graphite Furnace AAS (GFAAS)Absorption of light by ground-state atoms in a heated graphite tube.0.2 to 20 µg/LHigh sensitivity, suitable for trace analysis, requires smaller sample volumes. uzh.chnemi.gov
Inductively Coupled Plasma AES (ICP-AES)Emission of light by excited atoms in a plasma.Wide range, often used for higher concentrations than GFAAS.Excellent for multi-element analysis, less susceptible to chemical interferences than flame AAS. nih.govnih.gov

Before the advent of modern spectroscopic techniques, colorimetric and titrimetric methods were the primary means for manganese quantification. While often less sensitive and more prone to interferences, they can still be useful for certain applications, particularly when analyzing samples with higher concentrations of manganese.

Colorimetric methods rely on a chemical reaction that converts manganese ions into a colored compound, the intensity of which can be measured with a spectrophotometer or colorimeter. washington.edursc.org A common approach involves the oxidation of Mn²⁺ to the intensely purple permanganate (B83412) ion (MnO₄⁻) using a strong oxidizing agent like potassium periodate (B1199274) or ammonium (B1175870) persulfate. rsc.orgdairyknowledge.inscribd.com The absorbance of the resulting solution is then compared to that of standard solutions to determine the manganese concentration. washington.edu The selection of the appropriate wavelength (e.g., 520-530 nm for permanganate) is crucial for accurate measurement. dairyknowledge.inscribd.com However, these methods can be affected by the sample matrix and the presence of other ions that may interfere with the color development. nih.gov

Titrimetric methods , or volumetric analysis, involve determining the concentration of manganese by reacting it with a standard solution (titrant) of a known concentration. One common approach is chelatometric titration with ethylenediaminetetraacetic acid (EDTA). yallascience.com In this method, Mn²⁺ is titrated with EDTA at an alkaline pH (around 10), forming a stable Mn-EDTA complex. jst.go.jp An indicator, such as Eriochrome Black T, is used to signal the endpoint of the titration, which is observed as a distinct color change. yallascience.com To prevent the oxidation of Mn²⁺ in the alkaline solution, a reducing agent like ascorbic acid or hydroxylamine (B1172632) is typically added. yallascience.com

Table 3: Overview of Classical Manganese Analysis Methods

Method TypeSpecific MethodPrincipleIndicator/ReagentReference
ColorimetryPeriodate OxidationOxidation of Mn²⁺ to purple MnO₄⁻, followed by spectrophotometric measurement.Potassium Periodate rsc.orgdairyknowledge.in
TitrimetryEDTA ChelatometryDirect titration of Mn²⁺ with a standard EDTA solution.EDTA, Eriochrome Black T indicator yallascience.comjst.go.jp
TitrimetryPyridine-ThiocyanatePrecipitation of manganese as MnPy₄(SCN)₂, followed by back-titration of excess thiocyanate.Pyridine, Potassium Thiocyanate ias.ac.in

Isolation and Purification Methodologies for Research Grade Material

Obtaining pure, research-grade this compound is essential for detailed biochemical and structural studies. The purification process typically starts with a crude mixture or a biological extract and employs a combination of extraction and chromatographic techniques to isolate the target compound from impurities.

Glycerophosphates are structurally related to phospholipids (B1166683), and therefore, lipid extraction protocols can be adapted for their isolation. nih.gov These methods leverage the differential solubility of lipids and related compounds in a biphasic solvent system, typically composed of a polar and a non-polar solvent.

The Bligh and Dyer method and the Folch method are two classical liquid-liquid extraction (LLE) protocols that use a chloroform (B151607)/methanol/water mixture to separate lipids from other cellular components like proteins and sugars. nih.govnih.gov The protocol involves homogenizing the sample in a specific ratio of these solvents, leading to the formation of two phases after centrifugation. The lower, non-polar chloroform phase contains the lipids, while the upper, polar aqueous/methanol phase contains more water-soluble molecules. Depending on the specific properties of the this compound derivative, it may partition into either phase, or at the interface. Modifications to the solvent ratios or the pH of the aqueous phase can be made to optimize the recovery of the target compound. nih.gov

While effective, these non-selective protocols extract a broad range of lipid classes, requiring further purification steps. nih.gov

Chromatography is indispensable for the high-resolution separation and purification of this compound from complex mixtures. Several chromatographic modes can be employed, either individually or in sequence.

Affinity Chromatography: This powerful technique can be used if a specific binding partner for the glycerophosphate moiety or a related enzyme is available. For instance, researchers have used affinity chromatography to purify glycerophosphate oxidase by immobilizing an inhibitor on a gel matrix, which then selectively binds the enzyme from a crude extract. researchgate.net A similar principle could be adapted if a specific binding protein for this compound exists. Dye-ligand chromatography, a subset of affinity chromatography, has been used to purify enzymes like 6-phosphogluconate dehydratase, which was found to be stabilized by glycerophosphate. nih.gov

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. It has been used in the purification of enzymes that metabolize glycerophosphates, such as glycerophosphate acyltransferase. nih.govnih.gov This method would be effective in separating this compound from proteins, larger lipid aggregates, or smaller salt molecules.

Ion-Exchange Chromatography: This method separates molecules based on their net charge. Since the phosphate (B84403) group in glycerophosphate is negatively charged at neutral pH, anion-exchange chromatography can be a highly effective purification step.

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. Homologous series of columns with hydrocarbon side chains of varying lengths can be used to selectively retain proteins and other biomolecules based on interactions with their hydrophobic regions. pnas.org This could be applied to separate this compound from proteins in a crude extract.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is often used as a final polishing step. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is commonly used in lipidomics and could be optimized for the purification of this compound. Coupling HPLC with a detection method like ICP-MS allows for the simultaneous separation and quantification of different manganese species. researchgate.net

The purification of glycerophosphate-metabolizing enzymes has often involved a multi-step process combining techniques like hydroxylapatite chromatography, gel filtration, and isoelectric focusing to achieve homogeneity. nih.gov A similar multi-step strategy would likely be required to obtain highly pure research-grade this compound.

Enzymatic Assays for Glycerophosphate and Manganese-Dependent Enzyme Activity

Enzymatic assays offer high specificity and sensitivity for the quantification of this compound's constituent parts. These methods leverage the catalytic power of enzymes to measure either the glycerophosphate molecule directly or the activity of enzymes that are dependent on manganese.

The determination of the glycerophosphate component can be achieved through the use of enzymes like L-α-glycerophosphate oxidase (GPO). nih.govsorachim.comamano-enzyme.com This enzyme catalyzes the oxidation of L-α-glycerophosphate to dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂). sorachim.comamano-enzyme.com The resulting hydrogen peroxide can then be measured using a secondary reaction, often involving peroxidase, which in the presence of a chromogenic substrate, produces a colored compound that can be quantified spectrophotometrically. amano-enzyme.comsigmaaldrich.com One such method involves the coupling of 4-aminoantipyrine (B1666024) and phenol, which forms a quinoneimine dye with an absorbance maximum at 505 nm. amano-enzyme.com The rate of color formation is directly proportional to the initial concentration of glycerophosphate. An automated flow-injection analysis (FIA) system using immobilized GPO has been developed, demonstrating a lower limit of quantitation of 0.74 µmol/L for α-glycerophosphate. nih.gov

Alternatively, glycerophosphate can be quantified using α-glycerophosphate dehydrogenase. sigmaaldrich.com This enzyme catalyzes the conversion of dihydroxyacetone phosphate (DHAP) to α-glycerophosphate in the presence of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). sigmaaldrich.com The reaction can be monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. sigmaaldrich.com

For the manganese component, quantification can be performed by measuring the activity of manganese-dependent enzymes. Manganese peroxidase (MnP) is an enzyme whose activity is reliant on the presence of Mn(II). acs.organnexpublishers.com The assay typically involves monitoring the oxidation of Mn(II) to Mn(III), which forms a colored complex with a chelating agent like malonate or lactate, detectable by spectrophotometry. acs.organnexpublishers.com The activity of MnP can be determined by measuring the increase in absorbance of the Mn(III)-chelate complex. acs.org It is important to note that the choice of buffer can significantly impact the activity of manganese-dependent enzymes. For instance, the affinity of the Mn²⁺-dependent dioxygenase, BLC23O, for manganese was found to be over 20 times lower in a sodium phosphate buffer compared to HEPES or Tris-HCl buffers. acs.orgnih.gov This highlights the critical need to optimize assay conditions for accurate quantification.

Another approach involves the use of regulatory proteins like TroR from Treponema pallidum, which is a manganese-dependent regulatory protein. pnas.org The binding of manganese to TroR induces a conformational change that allows it to bind to specific DNA sequences. pnas.org This interaction could potentially be adapted into a highly specific assay for manganese, where the extent of DNA binding, measured by techniques like mobility-shift DNA binding assays, would correlate with the manganese concentration. pnas.org

Method Validation and Quality Control in Research Settings

To ensure the accuracy and reliability of any analytical method for this compound, rigorous validation and adherence to quality control (QC) protocols are essential. capotelawfirm.commdpi.com Method validation establishes that the analytical procedure is suitable for its intended purpose by evaluating key parameters. researchgate.netnih.govconsensus.app

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the determination of manganese in biological samples using graphite furnace atomic absorption spectrometry (GFAAS), linearity has been demonstrated in concentration ranges of 0.001–0.015 µg·L⁻¹ with determination coefficients greater than 0.995. researchgate.netmdpi.com

Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. Acceptable recovery for manganese in biological matrices has been reported to be in the range of 84.80–107.98%. nih.govmdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision for manganese determination has been shown to be not exceeding 12.97% RSD. consensus.app

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netconsensus.app These are critical for analyzing trace amounts of manganese.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com

In a research setting, quality control involves the routine use of certified reference materials (CRMs) or in-house control samples to monitor the performance of the analytical method over time. nih.govnih.gov This ensures the ongoing validity of the results. For dietary supplements, QC is crucial to verify ingredient authenticity, potency, and to screen for contaminants. capotelawfirm.com The complexity of supplement matrices requires robust analytical methods and thorough validation to avoid issues like mislabeling and contamination. capotelawfirm.comnih.gov

The following table summarizes the performance characteristics of a validated GFAAS method for manganese determination, which is a relevant technique for quantifying the manganese content in this compound.

Validation Parameter Performance Characteristic Reference
Linearity Range (Mn)0.001–0.015 µg·L⁻¹ researchgate.netmdpi.com
Determination Coefficient (R²)> 0.995 researchgate.netmdpi.com
Recovery84.80–107.98% mdpi.com
Precision (RSD)< 12.97% consensus.app

Ix. Emerging Research Directions and Interdisciplinary Applications

Exploration in Energy Storage Materials (e.g., Supercapacitors)

The unique properties of manganese compounds, including manganese glycerophosphate, have positioned them as materials of interest for next-generation energy storage solutions. justdial.com Research into manganese-based materials for batteries and supercapacitors is driven by their stability, high energy density, low cost, natural abundance, and environmentally benign nature. justdial.comresearchgate.netpan.pl

While much of the detailed research focuses on manganese oxides (like MnO₂, Mn₂O₃, and Mn₃O₄) and simple phosphates, this compound is noted for its application in battery manufacturing, where its stability is a key attribute. justdial.comresearchgate.netpan.pljustdial.com The exploration of manganese-based compounds continues to be a vibrant area of materials science, aiming to address challenges like cycle life and energy density for both aqueous and non-aqueous battery systems. justdial.comcmu.edu

Table 1: Reported Specific Capacitance of Manganese Phosphate (B84403) Materials

MaterialElectrolyteSpecific Capacitance (Fg⁻¹)Reference
Mn₃(PO₄)₂KOH41, 139, 194 researchgate.net
Mn₃(PO₄)₂Na₂SO₄205 researchgate.net
NH₄MnPO₄-35 researchgate.net
MnPO₄-168 researchgate.net
Mn₃(PO₄)₂·3H₂O/graphene6 M KOH152 researchgate.net
Mn₃O₄ (nanowires)-26.7 Wh/kg (Energy Density) pan.pl
MnO₂-LigninPVA/H₃PO₄16.22 mF cm⁻² mdpi.com

Manganese-Phosphate Interactions in Environmental Biogeochemistry

The interplay between manganese and phosphorus, including organic forms like glycerophosphate, is a critical component of biogeochemical cycles in soil and aquatic systems. numberanalytics.com Manganese oxides are highly redox-active minerals that play a significant role in nutrient cycling, particularly for phosphorus (P). goldschmidt.info

Key interactions and findings include:

Mineralization of Organic Phosphorus: Manganese oxides can act as catalysts, facilitating the release of bioavailable orthophosphate from organic phosphorus compounds. goldschmidt.inforesearchgate.net This process can involve the cleavage of C-O-P bonds found in phosphate esters like glycerophosphate. goldschmidt.info

Redox-Driven P Cycling: In low-oxygen (suboxic or anoxic) environments, such as lake bottoms or waterlogged soils, manganese oxides (containing Mn(IV)) are reduced to more soluble manganese ions (Mn(II)). researchgate.net This reductive dissolution can release phosphate that was previously adsorbed to or co-precipitated with the manganese oxides, making it available to organisms. goldschmidt.inforesearchgate.net

Formation of Manganese-Phosphate Minerals: The interaction between dissolved manganese and phosphate can lead to the formation of new mineral phases, such as various forms of manganous phosphate. goldschmidt.info This process can act as a sink for phosphorus, affecting its long-term mobility and bioavailability in the environment. goldschmidt.infowikipedia.org

Glycerophosphate Adsorption: Studies have shown that glycerophosphate can be adsorbed by soil components like clays (B1170129) and sesquioxides, influencing its fate and transport in the environment. cabidigitallibrary.org Analytical techniques used in environmental studies sometimes use α- and β-glycerophosphate as standards to identify and quantify organic phosphorus compounds in sediment extracts. frontiersin.org

This dynamic cycling, driven by changes in redox conditions, pH, and microbial activity, highlights the pivotal role of manganese in controlling the speciation and availability of phosphorus in the environment. goldschmidt.infocopernicus.org

Advanced Computational Modeling of this compound Interactions

Computational modeling has become an indispensable tool for understanding complex molecular interactions at a level of detail that is often inaccessible through experimental methods alone. hw.ac.ukacellera.com While direct simulations of this compound are not widely published, advanced computational techniques are extensively used to model the behavior of manganese ions, phosphate groups, and glycerol-containing molecules in various systems.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. This technique can reveal mechanisms of interaction, such as the adsorption of ions onto mineral surfaces. For example, MD simulations have been employed to investigate how strontium ions interact with different crystal faces of manganese monoxide (MnO), showing the formation of inner-sphere and outer-sphere complexes. mdpi.com Similar approaches could elucidate the precise binding modes of glycerophosphate to manganese-containing surfaces or the coordination of manganese ions by the glycerophosphate ligand in solution. hw.ac.ukmdpi.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: In toxicology and pharmacology, PBPK models are used to simulate the absorption, distribution, metabolism, and excretion of substances like manganese in the body. nih.gov These models integrate physiological data with chemical-specific parameters to predict tissue concentrations over time, providing insights into manganese homeostasis and neurotoxicity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For high-accuracy studies of chemical reactions or binding events, hybrid QM/MM methods are used. A small, critical region (like an enzyme's active site with a bound manganese ion and substrate) is treated with computationally intensive quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is modeled with more efficient molecular mechanics. arxiv.org This approach has been used to study enzyme mechanisms involving manganese and phosphate-containing substrates. frontiersin.org

These computational methods provide powerful, atomistic insights into the structural and dynamic properties that govern the function of manganese-containing compounds like this compound in biological and material contexts.

Novel Therapeutic Strategies Derived from Manganese-Glycerophosphate Mechanisms (Preclinical Focus)

The biological roles of manganese and glycerophosphate are inspiring novel therapeutic strategies, with a focus on preclinical research in areas like tissue engineering and the mitigation of neurotoxicity.

Biomaterials for Bone Regeneration: Manganese is an essential trace element known to bind to integrins, which are cell surface receptors crucial for cell adhesion and signaling. nih.gov This property is being exploited in orthopedic implants. A preclinical study demonstrated that a porous titanium dioxide (TiO₂) coating incorporated with manganese significantly enhanced the adhesion of osteoblast-like cells. nih.gov The coating was prepared using an electrolyte containing glycerophosphate, highlighting the use of these components to create bioactive surfaces that could improve implant integration. The enhanced cell adhesion was found to be mediated by specific integrin subunits and their downstream signaling pathways. nih.gov

Therapeutics for Neurotoxicity and Pain: While high levels of manganese are neurotoxic, engineered manganese-based nanomaterials are being explored for therapeutic purposes. nih.gov In one preclinical model, manganese oxide nanoparticles were shown to have reactive oxygen species (ROS) scavenging abilities, which helped to ameliorate mechanical allodynia (pain from a non-painful stimulus) in a rat model of neuropathic pain. nih.gov

Models for Studying Disease Mechanisms: In a different context, β-glycerophosphate is widely used in preclinical in vitro models to induce vascular calcification, a pathological process common in chronic kidney disease. nih.gov Studies then use these models to test potential therapeutic interventions. For example, research has shown that magnesium can inhibit the calcification process induced by β-glycerophosphate in vascular smooth muscle cells. nih.gov

These diverse preclinical studies underscore the potential to leverage the biochemical mechanisms of manganese and glycerophosphate to develop new treatments for a range of conditions, from bone repair to pain management. aimspress.comaimspress.com

Integration with 'Omics' Technologies for Systems-Level Understanding

'Omics' technologies—such as metabolomics, proteomics, and transcriptomics—provide a holistic, system-wide view of how organisms respond to stimuli, including changes in nutrient availability like manganese. dtu.dk The integration of these powerful analytical platforms is revealing the complex metabolic networks influenced by manganese and its compounds.

A key example is the use of untargeted liquid chromatography-mass spectrometry (LC-MS) based metabolomics to study the response of mulberry plants to manganese deficiency and toxicity. nih.govresearchgate.net In this research, scientists were able to identify hundreds of differential metabolites. Notably, glycerophosphate was identified as one of the metabolites that was significantly downregulated in response to various manganese treatments. nih.govresearchgate.net This finding highlights a specific link between manganese status and glycerophosphate metabolism within the plant's broader metabolic response to nutrient stress.

Similarly, systems biology approaches have been applied to microorganisms:

In Lactobacillus plantarum, a combination of transcriptomics, proteomics, and metabolomics revealed that manganese starvation impacts a wide array of biological processes, including cell membrane composition and central metabolism. rsc.org

In the fungus Aspergillus niger, analyzing the transcriptome and proteome under manganese-limited conditions showed a strong downregulation of a key enzyme in gluconeogenesis, providing a systems-level explanation for why the fungus secretes large amounts of citrate (B86180) under these conditions. dtu.dk

By providing a comprehensive snapshot of the molecules within a cell or organism, 'omics' technologies allow researchers to move beyond single-pathway analysis and build a more complete, systems-level understanding of the biological roles of essential elements like manganese. dokumen.pub

Q & A

Q. What are the standard methods for identifying manganese glycerophosphate in laboratory settings?

this compound can be identified via reaction with 2.7N hydrochloric acid, which releases manganese ions detectable by standard qualitative tests (e.g., precipitation with sodium hydroxide to form Mn(OH)₂ or oxidation to MnO₂). The compound’s phosphate moiety can be confirmed using ammonium molybdate assays . For purity validation, X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS) is recommended to quantify manganese content and rule out contaminants like chlorides or citrates, which are common in related compounds .

Q. How does the solubility profile of this compound influence its experimental applications?

this compound is slightly soluble in water (1g/5mL in citric acid solution) and insoluble in alcohol. This limited aqueous solubility necessitates the use of acidic buffers (e.g., citrate-based) for in vitro studies. For cellular uptake experiments, nanoformulation or complexation with chelating agents (e.g., EDTA) may enhance bioavailability .

Q. What are the challenges in synthesizing high-purity this compound?

Industrial synthesis methods are not well-documented, but lab-scale preparation typically involves reacting manganese hydroxide with glycerophosphoric acid under controlled pH (4–6) and temperature (40–60°C). Challenges include avoiding oxidation to Mn³⁺/Mn⁴⁺ species and minimizing byproducts like manganese citrate or chloride. Purification via recrystallization in acidic methanol is critical to achieve ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in studies (e.g., pro-oxidant vs. antioxidant effects) may arise from variability in sample purity, dissolution methods, or cell models. To address this:

  • Standardize dissolution protocols using citric acid (1:4 v/v) to ensure consistent bioavailability .
  • Include positive controls (e.g., MnCl₂ for oxidative stress assays) and validate results across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) .
  • Use electron paramagnetic resonance (EPR) to detect Mn²⁺ speciation in biological matrices .

Q. What experimental design considerations are critical for studying this compound’s role in enzymatic pathways?

When investigating interactions with enzymes like glycerophosphate dehydrogenase:

  • Use liver homogenates or purified enzymes in buffer systems mimicking physiological pH (7.4) and ionic strength.
  • Monitor NADH/NAD⁺ redox shifts spectrophotometrically at 340 nm, correcting for background absorbance from Mn²⁺ .
  • Include kinetic assays to differentiate substrate inhibition (e.g., at >1 mM Mn²⁺) from competitive inhibition by phosphate byproducts .

Q. How can advanced analytical techniques improve the characterization of this compound in complex matrices?

  • Stability studies : Use thermogravimetric analysis (TGA) to assess dehydration kinetics and identify hydrate forms (e.g., monohydrate vs. anhydrous) .
  • Structural analysis : Pair Fourier-transform infrared spectroscopy (FTIR) with density functional theory (DFT) calculations to assign vibrational modes of the glycerophosphate ligand .
  • Trace metal analysis : Employ ICP-MS with collision/reaction cell technology to quantify co-existing transition metals (e.g., Fe²⁺) at sub-ppm levels .

Methodological Recommendations

  • Synthesis : Optimize reaction stoichiometry (1:1 Mn²⁺:glycerophosphate) and use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Bioassays : Pre-incubate cell cultures with this compound for 24–48 hours to account for slow dissolution kinetics .
  • Data interpretation : Normalize enzymatic activity data to total protein content (e.g., via Lowry assay) to control for batch-to-batch variability in biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.